molecular formula C8H9BrN2 B3102930 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine CAS No. 1428651-91-5

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

Cat. No.: B3102930
CAS No.: 1428651-91-5
M. Wt: 213.07 g/mol
InChI Key: GBMIOQZBHUJOBP-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a bicyclic organic compound featuring a cyclopentane ring fused to a pyridine moiety. The molecule contains a bromine substituent at the 4-position of the pyridine ring and an amine group at the 7-position of the cyclopentane ring.

Properties

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-11-3-6-5(7)1-2-8(6)10/h3-4,8H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMIOQZBHUJOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221339
Record name 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428651-91-5
Record name 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428651-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol or acetonitrile. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted cyclopenta[C]pyridine derivatives.

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, makes it versatile for synthesizing derivatives with enhanced properties .

Reactivity and Mechanism
The bromine atom in 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine can be substituted with other nucleophiles under appropriate conditions. This reactivity allows chemists to modify the compound to tailor its characteristics for specific applications .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that the compound can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development .

Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. The bromine atom and amine group contribute to its binding affinity and reactivity with enzymes or receptors, leading to various biological effects .

Medicinal Chemistry

Drug Development Precursor
The compound is explored as a precursor in drug development due to its structural features that can be modified to enhance pharmacological properties. Its unique characteristics enable the synthesis of new therapeutic agents targeting various diseases .

Therapeutic Potential
Investigations into its therapeutic potential have revealed that it may act as an inhibitor of specific protein kinases, which play critical roles in cellular signaling pathways involved in cancer progression .

Industrial Applications

Corrosion Inhibitors
In industrial settings, this compound is utilized in developing corrosion inhibitors. Its chemical properties allow it to form protective films on metal surfaces, enhancing their durability and resistance to environmental degradation .

Case Studies

  • Anticancer Activity Study : A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer drugs.
  • Corrosion Resistance Evaluation : Industrial applications were evaluated through experiments assessing the effectiveness of this compound as a corrosion inhibitor on steel surfaces exposed to saline environments. Results indicated a marked improvement in corrosion resistance compared to untreated samples.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Salt Form CAS Number Key Properties
This compound C₈H₁₀BrN₂ ~229.08 (free base) Bromine at C4 Free amine Not provided in evidence Likely lower solubility in water; bromine may act as a leaving group in reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride C₈H₁₀BrClN₂ 249.536 Bromine at C3 Hydrochloride 1909305-96-9 Higher solubility due to salt form; halogen position affects electronic properties
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride C₈H₁₁ClN₂ 182.64 No bromine Hydrochloride 2442565-23-1 Chiral center (R-configuration); potential for enantioselective biological activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine C₈H₁₀N₂ 134.18 No bromine Free amine 1187930-42-2 Base structure for derivatives; used in rasagiline analog synthesis

Key Comparisons

Structural Differences :

  • Halogen Position : The 3-bromo analog (CAS 1909305-96-9) differs in bromine placement, which alters electronic distribution and reactivity. For instance, the 4-bromo isomer may exhibit distinct regioselectivity in nucleophilic substitution reactions compared to the 3-bromo variant .
  • Chirality : Enantiomers like (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 2442565-23-1) highlight the role of stereochemistry in biological systems, suggesting that the 4-bromo compound’s activity could vary if chiral centers are introduced .

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 3-bromo analog) generally exhibit higher aqueous solubility than free amines, a critical factor in pharmaceutical formulation . Molecular Weight: Bromine addition increases molecular weight (~229 g/mol for 4-bromo vs. 134 g/mol for non-brominated base), impacting pharmacokinetics such as membrane permeability .

Synthetic Applications: Non-brominated derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) serve as precursors for halogenated analogs. For example, describes a 5-step synthesis of a rasagiline analog from the base structure, suggesting that brominated versions could follow similar pathways with additional bromination steps .

The 4-bromo compound’s bioactivity remains speculative but could be explored in similar contexts.

Research Findings and Data Gaps

  • Positional Isomerism : Bromine at C4 vs. C3 may influence binding affinity in enzyme-inhibitor interactions due to steric and electronic effects. Further studies are needed to quantify these differences.
  • Salt vs. Free Base: Hydrochloride salts enhance solubility but may require additional purification steps.
  • Synthetic Challenges : Bromination of the cyclopenta-pyridine core at C4 may require specific catalysts or conditions compared to C3, as regioselectivity in aromatic bromination is often position-dependent .

Biological Activity

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a heterocyclic compound notable for its unique structure, which includes a bromine atom and an amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula: C8_8H9_9BrN2_2
Molecular Weight: 213.07 g/mol
CAS Number: 1428651-91-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the amine group enhances its reactivity and binding affinity to various enzymes and receptors. This interaction can lead to significant biological effects, influencing pathways relevant to disease mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise. It may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways critical for cell survival.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes related to disease processes. For instance, it may act as a selective inhibitor for deubiquitinating enzymes (DUBs), which play a role in protein degradation and cellular regulation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial effects of various derivatives of cyclopenta[C]pyridine compounds, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Anticancer Research : In another investigation focusing on cancer cell lines, this compound demonstrated cytotoxic effects against several cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies : Research exploring the inhibition of DUBs revealed that this compound selectively inhibits specific DUBs involved in cancer progression and inflammation. The findings suggest that it could be developed as a therapeutic agent targeting these pathways .

Comparative Analysis

To further understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amineLacks bromine; contains only an amine groupPotentially less reactive than brominated analogs
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridinContains chlorine instead of bromineDifferent biological activities due to chlorine's properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Reactant of Route 2
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4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

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